molecular formula C12H21N5O B2518533 N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)propionamide CAS No. 1203269-89-9

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)propionamide

Número de catálogo B2518533
Número CAS: 1203269-89-9
Peso molecular: 251.334
Clave InChI: GGMGUWLSGKDYNJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)propionamide, commonly known as EMA401, is a small molecule drug that has been developed to treat chronic pain. It was first discovered by a team of researchers at the University of Sydney in collaboration with Spinifex Pharmaceuticals. EMA401 has been shown to be effective in treating neuropathic pain, which is a type of chronic pain caused by damage or dysfunction of the nervous system.

Mecanismo De Acción

EMA401 acts by blocking the activity of a protein called the angiotensin II type 2 receptor (AT2R). This receptor is found in the nervous system and is involved in the regulation of pain sensitivity. By blocking the activity of this receptor, EMA401 reduces pain sensitivity and provides relief from chronic pain.
Biochemical and Physiological Effects:
EMA401 has been shown to have a number of biochemical and physiological effects in preclinical models of neuropathic pain. These include reducing the release of inflammatory mediators, such as cytokines and chemokines, from immune cells in the nervous system. It also reduces the activity of glial cells, which are involved in the maintenance of pain sensitivity. In addition, EMA401 has been shown to improve nerve function and reduce nerve damage in animal models of neuropathic pain.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using EMA401 in lab experiments is its specificity for the AT2R receptor. This allows researchers to study the role of this receptor in pain sensitivity and develop new drugs that target this pathway. However, one limitation of using EMA401 in lab experiments is its relatively low potency, which means that high concentrations of the drug are required to achieve therapeutic effects.

Direcciones Futuras

There are a number of future directions for research on EMA401 and its potential use in the treatment of chronic pain. These include:
1. Further clinical trials to establish the safety and efficacy of EMA401 in larger patient populations.
2. Development of more potent analogues of EMA401 that can be used at lower concentrations.
3. Investigation of the role of the AT2R receptor in other types of pain, such as inflammatory pain and cancer pain.
4. Development of combination therapies that target multiple pathways involved in pain sensitivity.
5. Investigation of the long-term effects of EMA401 on nerve function and pain sensitivity.
Conclusion:
EMA401 is a promising drug candidate for the treatment of chronic pain. Its specificity for the AT2R receptor and its ability to reduce pain sensitivity make it an attractive target for drug development. Further research is needed to establish its safety and efficacy in larger patient populations, and to explore its potential use in combination therapies and other types of pain.

Métodos De Síntesis

The synthesis of EMA401 involves a multi-step process that starts with the reaction of 2-aminopyrimidine with ethyl chloroacetate to form ethyl 2-(6-amino-2-methylpyrimidin-4-yl)acetate. This intermediate is then reacted with ethylenediamine to form N-(2-aminoethyl)-2-(6-amino-2-methylpyrimidin-4-yl)acetamide. The final step involves the reaction of this intermediate with propionyl chloride to form EMA401.

Aplicaciones Científicas De Investigación

EMA401 has been extensively studied in preclinical models of neuropathic pain, and has shown promising results in reducing pain sensitivity. It has also been tested in clinical trials, where it has demonstrated efficacy in reducing pain intensity and improving quality of life in patients with neuropathic pain.

Propiedades

IUPAC Name

N-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5O/c1-4-12(18)15-7-6-14-11-8-10(13-5-2)16-9(3)17-11/h8H,4-7H2,1-3H3,(H,15,18)(H2,13,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMGUWLSGKDYNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCNC1=NC(=NC(=C1)NCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.